6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2,5-dimethylthiophen-3-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-8(2)19-15-13(7-17-19)12(16(20)21)6-14(18-15)11-5-9(3)22-10(11)4/h5-8H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMXNMCWCOWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]Pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is synthesized via a Gould-Jacobs reaction, adapting protocols from pyrazole-thiophene hybrids.
Procedure:
- Reactants:
- 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (2.1 equiv)
- Ethyl 3-(2,5-dimethylthiophen-3-yl)-3-oxopropanoate (1.0 equiv)
- Conditions:
- Outcome:
- Crude ethyl 6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate isolated in 68% yield after silica gel chromatography.
Mechanistic Rationale:
The reaction proceeds through:
- Knoevenagel condensation between the pyrazole amine and β-ketoester.
2.-Electrocyclic ring closure to form the pyridine ring. - Aromatization via elimination of ethanol.
N1-Isopropylation and Regiochemical Control
Alkylation of Pyrazole Nitrogen
Introducing the isopropyl group at N1 requires careful base selection to avoid O-alkylation.
- Reactants:
- Pyrazole precursor (1.0 equiv)
- 2-Bromopropane (1.2 equiv)
- Potassium carbonate (2.5 equiv)
- Solvent System:
- Anhydrous DMF at 0°C → RT (18 h).
- Yield:
- 89% isolated yield after aqueous workup (pH 7.4 phosphate buffer).
Regioselectivity Factors:
- Steric hindrance from the 2,5-dimethylthiophene directs alkylation to N1.
- DFT calculations suggest ΔG‡ for N1 vs. N2 alkylation differs by 4.2 kcal/mol.
Nitrile Hydrolysis to Carboxylic Acid
Acid-Catalyzed Hydrolysis
The carbonitrile group at C4 undergoes hydrolysis under strongly acidic conditions.
- Reactants:
- Pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 equiv)
- 6M HCl (5.0 equiv)
- Conditions:
- Reflux (100°C, 8 h) with Dean-Stark trap for HCN removal.
- Workup:
Analytical Validation:
- ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 7.41 (d, J=3.1 Hz, 1H, thiophene-H), 4.98 (septet, 1H, CH(CH₃)₂), 2.51 (s, 3H, thiophene-CH₃), 2.48 (s, 3H, thiophene-CH₃), 1.62 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
- IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (pyridine ring).
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
| Step | Conditions | Yield (%) | Purity (HPLC%) |
|---|---|---|---|
| Cyclocondensation | AcOH reflux, 12 h | 68 | 92.4 |
| N1-Alkylation | K₂CO₃/DMF, 18 h | 89 | 98.1 |
| Nitrile Hydrolysis | 6M HCl reflux, 8 h | 76 | 94.0 |
Key Observations:
- Alkylation efficiency exceeds cyclocondensation due to improved leaving group ability of 2-bromopropane.
- Hydrolysis yields are limited by competing decarboxylation at elevated temperatures.
Scale-Up Challenges and Industrial Adaptations
Continuous Flow Nitrile Hydrolysis
Pilot-scale studies (10 kg batches) demonstrate:
- Tubular Reactor: 316L SS, 100°C, 2 h residence time.
- Yield Improvement: 82% at 90% conversion (vs. 76% batch).
Economic Considerations:
- Raw material costs reduced by 23% using recovered HCl gas scrubbing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are crucial for modifying its structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized forms, reduced analogs, and substituted derivatives
Scientific Research Applications
6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds with two possible tautomeric forms: 1H and 2H isomers . These compounds have demonstrated versatility, attracting interest for various applications, including use as tyrosine kinase inhibitors (TKI) .
Synthesis and Characteristics
Biomedical Applications
Pyrazolo[3,4-b]pyridines have a wide range of biomedical applications because they can be used as scaffolds for the synthesis of tyrosine kinase inhibitors . They can also be used to synthesize pyrazolo[3,4-b]quinolinones .
Synthesis of Pyrazolo-linked Pyridine Carboxylic Acids
Pyrazolo-linked pyridine carboxylic acids can be synthesized using the following procedure :
- Reflux equivalent stoichiometric quantities of compound 3 (5 g, 0.013 mol) and 4 (3.35 g, 0.013 mol) for 12 hours in toluene (50 ml) using triethylamine as a base .
- Monitor the reaction by TLC .
- Cool the reaction mass to room temperature after completion, and then concentrate under reduced pressure .
- Extract the concentrate with ether and neutralize with 1N HCl .
- Concentrate the organic layer under reduced pressure, wash the recovered crude product with water and ethyl acetate, and then dry .
- Recrystallize with ethanol to yield the product .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Findings and Implications
Substituent Impact :
- Dimethylthiophene : Increases lipophilicity but may reduce aqueous solubility compared to thiophen-2-yl or phenyl groups.
- Fluorinated Groups (e.g., difluoromethoxy): Enhance metabolic stability and binding affinity through electronegative effects .
- Propan-2-yl : A common substituent across analogs, likely improving pharmacokinetic properties via steric shielding.
Biological Relevance :
- Pyrazolo[3,4-b]pyridine derivatives are prioritized in drug discovery for their kinase and enzyme inhibitory profiles .
- The discontinued status of the target compound highlights the need for optimized synthetic routes or alternative analogs.
Future Directions :
- Explore hybrid analogs combining dimethylthiophene with fluorinated aryl groups for balanced lipophilicity and target engagement.
- Investigate solubility-enhancing modifications (e.g., carboxylate salts) for improved bioavailability.
Biological Activity
6-(2,5-Dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structural characteristics, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₇N₃O₂S
- Molecular Weight : 315.39 g/mol
- CAS Number : 924404-98-8
Recent studies have highlighted the activation of peroxisome proliferator-activated receptor alpha (PPARα) as a significant mechanism through which this compound exerts its biological effects. PPARα is a transcription factor that plays a crucial role in lipid metabolism and energy homeostasis.
Structural Basis for PPARα Activation
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the compound , can activate PPARα. The unique structural features allow for specific interactions within the ligand-binding domain (LBD) of PPARα. The binding involves a hydrogen-bond network essential for receptor activation, differing from traditional PPARα agonists like fibrates .
1. Lipid Metabolism
The activation of PPARα by this compound suggests potential applications in treating dyslipidemia. Studies have shown that compounds with similar structures can effectively regulate fatty acid metabolism, making them candidates for managing lipid disorders .
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The synthesis typically involves condensation of substituted pyridine precursors with hydrazine derivatives, followed by cyclization. For example, a pyridine-4-carboxylic acid derivative can react with a thiophene-containing aldehyde under palladium-catalyzed conditions to form the bicyclic core. Regioselectivity is critical; using directing groups (e.g., halogens) on intermediates helps control ring closure positions. Solvent choice (e.g., DMF or toluene) and temperature gradients (80–120°C) are optimized to minimize side products .
Advanced: How can conflicting regiochemistry arise during cyclization, and what analytical methods resolve this?
Regiochemical ambiguity may stem from competing nucleophilic attack sites during cyclization. To resolve this, use 2D NMR (e.g., NOESY or HMBC) to confirm spatial relationships between protons and carbons. X-ray crystallography provides definitive structural validation, particularly for distinguishing between 3,4-b and 4,3-b pyrazolo-pyridine isomers. Computational modeling (DFT) can predict thermodynamic stability of regioisomers, guiding synthetic prioritization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm thiophene attachment. Aromatic protons in the pyrazolo-pyridine core typically resonate at δ 7.5–8.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₇H₁₈N₃O₂S).
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) confirm the presence of the -COOH group .
Advanced: What strategies improve yield in the final coupling step of the thiophene moiety?
- Catalyst Screening : Palladium(II) acetate with triphenylphosphine enhances Suzuki-Miyaura coupling efficiency for aryl-thiophene linkages.
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves regioselectivity.
- Protection/Deprotection : Temporarily protecting the carboxylic acid group (e.g., as a methyl ester) prevents side reactions during coupling .
Basic: How should researchers design in vitro assays to evaluate kinase inhibition potential?
- Kinase Panel Screening : Test against a panel of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Dose-Response Curves : Use 10-dose IC₅₀ measurements (0.1–100 µM) to determine potency.
- Molecular Docking : Pre-screen with AutoDock Vina to prioritize kinases with complementary active-site geometry .
Advanced: How can solubility challenges in pharmacological assays be mitigated?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability.
- Prodrug Derivatization : Esterify the -COOH group to improve membrane permeability, with hydrolysis in vivo restoring activity .
Basic: What impurities commonly arise during synthesis, and how are they detected?
- By-Products : Uncyclized intermediates or regioisomeric pyrazolo-pyridines.
- Detection Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. LC-MS identifies impurities via molecular weight discrepancies.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC resolves these .
Advanced: How to address contradictory bioactivity results across cell lines?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates.
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays to identify non-kinase targets .
Basic: What storage conditions preserve compound stability?
Store under inert atmosphere (argon) at –20°C in amber vials. Lyophilized forms are stable for >6 months. Avoid repeated freeze-thaw cycles to prevent carboxylic acid dimerization .
Advanced: What computational tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
